2,3-Butanedione-13C2D6
Description
Properties
Molecular Formula |
C₂¹³C₂D₆O₂ |
|---|---|
Molecular Weight |
94.11 |
Synonyms |
2,3-Butadione-13C2D6; 2,3-Diketobutane-13C2D6; 2,3-Dioxobutane-13C2D6; Biacetyl-13C2D6; Butanedione-13C2D6; Diacetyl-13C2D6; Dimethyl Diketone-13C2D6; Dimethylglyoxal-13C2D6; NSC 8750-13C2D6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment Methodologies for 2,3 Butanedione 13c2d6
Precursor Selection and Isotopic Incorporation Pathways
Two primary retrosynthetic pathways can be envisioned:
Dehydrogenation/Oxidation of a Labeled Precursor: This is a common and effective method for producing butanedione. mdpi.comgoogle.com The direct precursor would be 2,3-Butanediol-13C2D6. The challenge then becomes the synthesis of this labeled diol.
Building the Carbon Skeleton from Labeled Fragments: This approach involves coupling smaller, isotopically enriched molecules. For instance, a labeled two-carbon acetyl unit could be a key building block.
For the synthesis of 2,3-Butanedione-13C2D6, the most direct precursor would be 2,3-butanediol (B46004) labeled with ¹³C at the 2 and 3 positions and deuterium (B1214612) on the methyl groups. nih.gov This precursor allows for a final, high-yielding conversion to the desired diketone. The isotopic labels would be introduced into the 2,3-butanediol precursor through earlier synthetic steps, likely starting from commercially available, highly enriched small molecules such as [¹³C₂]-acetate or D₃-acetaldehyde.
The selection of precursors is guided by commercial availability and the efficiency of the isotopic incorporation reactions. Below is a table of potential precursors and their roles in the synthesis.
| Precursor Molecule | Isotopic Label | Role in Synthesis |
| 2,3-Butanediol-¹³C₂, D₆ | ¹³C, ²H | Direct precursor for dehydrogenation to 2,3-Butanedione-¹³C₂D₆. |
| Acetaldehyde-D₃ | ²H | Can be used to build the deuterated methyl groups and part of the carbon backbone. |
| Acetic Acid-¹³C₂ | ¹³C | Source of the ¹³C labeled carbonyl carbons. |
| 2-Butanone-¹³C₂, D₅ | ¹³C, ²H | Precursor for selective oxidation to 2,3-Butanedione-¹³C₂D₆. |
Chemical Synthesis Routes for Butanedione with Site-Specific ¹³C and Deuterium Enrichment
Several synthetic routes can be employed to achieve the desired isotopic labeling pattern in 2,3-butanedione (B143835). A highly plausible route involves the dehydrogenation of the correspondingly labeled 2,3-butanediol. google.com
Route 1: Dehydrogenation of 2,3-Butanediol-¹³C₂D₆
This method involves the vapor-phase dehydrogenation of 2,3-butanediol over a suitable catalyst, such as copper or silver, at elevated temperatures. google.com
Step 1: Synthesis of the Labeled Precursor (2,3-Butanediol-¹³C₂D₆): The synthesis of the labeled diol can be approached in several ways, one of which could involve the coupling of two molecules of a deuterated acetyl precursor derived from a ¹³C source. A potential starting material is [¹³C₂]-acetic acid, which can be converted to a deuterated acetyl derivative.
Step 2: Dehydrogenation: The labeled 2,3-butanediol is then passed over a dehydrogenation catalyst. The reaction can be summarized as follows:
CD₃-¹³CH(OH)-¹³CH(OH)-CD₃ → CD₃-¹³C(=O)-¹³C(=O)-CD₃ + 2H₂
This reaction is typically carried out in the absence of oxygen to prevent side reactions. google.com
Route 2: Oxidation of Labeled 2-Butanone (B6335102)
Another viable route is the selective oxidation of a suitably labeled 2-butanone. mdpi.com
Step 1: Synthesis of 2-Butanone-¹³C₂, D₅: This precursor would need to be synthesized with ¹³C at the C2 and C3 positions and deuterium on the methyl and methylene (B1212753) groups.
Step 2: Selective Oxidation: The labeled 2-butanone is then oxidized using an appropriate oxidizing agent, such as oxygen or hydrogen peroxide, over a selective catalyst. mdpi.com
CD₃-¹³C(=O)-¹³CD₂-CD₃ → CD₃-¹³C(=O)-¹³C(=O)-CD₃
The choice of catalyst is crucial to ensure high selectivity towards the formation of 2,3-butanedione and to minimize cleavage of the carbon-carbon bond. mdpi.com
Optimization of Yield and Isotopic Purity in this compound Synthesis
Maximizing the chemical yield and ensuring high isotopic purity are critical in the synthesis of isotopically labeled compounds.
Optimization of Chemical Yield:
The yield of the final product can be optimized by carefully controlling the reaction parameters. In the dehydrogenation of 2,3-butanediol, factors such as reaction temperature, catalyst type, and contact time are crucial. For the oxidation of 2-butanone, the choice of oxidant and catalyst, as well as the reaction temperature and pressure, will significantly influence the yield and selectivity. mdpi.comgoogle.com
Table of Optimization Parameters:
| Parameter | Dehydrogenation of 2,3-Butanediol | Oxidation of 2-Butanone |
| Catalyst | Copper, Silver, Brass | V₂O₅-based catalysts, Zeolites (e.g., VS-1) |
| Temperature | 300-600 °C | 200-300 °C |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Oxygen or air/oxidant mixture |
| Purification | Fractional distillation | Gas chromatography, Fractional distillation |
Isotopic Purity:
High isotopic purity of the final product is contingent on the isotopic enrichment of the starting materials. It is essential to use precursors with the highest available isotopic enrichment. Purification of the final product is also critical to remove any unlabeled or partially labeled species. Fractional distillation is a common method for purifying volatile liquids like 2,3-butanedione. For higher purity, preparative gas chromatography can be employed.
Analytical Verification of Isotopic Enrichment and Positional Specificity
The successful synthesis of this compound must be confirmed through rigorous analytical techniques to verify the isotopic enrichment and the specific positions of the labels. The primary methods for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a complete absence of signals, as all hydrogen atoms have been replaced with deuterium. The presence of any residual proton signals would indicate incomplete deuteration.
¹³C NMR: The ¹³C NMR spectrum will provide definitive evidence of the ¹³C labeling. The spectrum of unlabeled 2,3-butanedione shows a signal for the carbonyl carbons and a signal for the methyl carbons. In the ¹³C NMR spectrum of this compound, the signal for the methyl carbons would be significantly affected by the attached deuterium atoms, likely appearing as a multiplet due to ¹³C-²H coupling and being much broader and less intense. The key feature would be the signal for the ¹³C-labeled carbonyl carbons. This signal would likely appear as a singlet, confirming the presence of the ¹³C isotopes at the desired positions.
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and its isotopic composition.
Molecular Ion Peak: The electron ionization mass spectrum of unlabeled 2,3-butanedione has a molecular ion peak (M⁺) at m/z 86. nist.gov For this compound, the molecular weight is increased by 2 mass units from the two ¹³C atoms and 6 mass units from the six deuterium atoms. Therefore, the molecular ion peak is expected to be at m/z 94.
Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the product, confirming the level of enrichment and the absence of partially labeled species.
Summary of Expected Analytical Data:
| Analytical Technique | Expected Result for this compound |
| ¹H NMR | Absence of signals. |
| ¹³C NMR | Signal for ¹³C-labeled carbonyl carbons; altered signal for deuterated methyl carbons. |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 94. |
Advanced Analytical Methodologies for the Characterization and Quantification of 2,3 Butanedione 13c2d6
Mass Spectrometry (MS) Applications for Labeled 2,3-Butanedione (B143835)
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering exceptional sensitivity and specificity. The distinct mass difference between 2,3-Butanedione-¹³C₂D₆ and its unlabeled counterpart enables a range of applications from precise quantification to metabolic pathway elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds like 2,3-butanedione. When coupled with an isotope ratio mass spectrometer, GC-MS can be employed to determine the precise isotopic enrichment of 2,3-Butanedione-¹³C₂D₆. This is particularly useful in tracer studies where the labeled compound is introduced into a biological system. By separating the labeled 2,3-butanedione from other matrix components, GC-MS allows for the accurate measurement of the ratio of the labeled to unlabeled compound. This information is critical for understanding the kinetics of metabolic processes. The analysis of N-pivaloyl-isopropyl amino acid esters by gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS) has demonstrated the capability of this technique to determine stable carbon isotope compositions with high reproducibility.
In a typical GC-MS analysis for isotope ratio determination, the instrument would be set to monitor specific ions corresponding to the molecular ions of both the labeled and unlabeled 2,3-butanedione. The relative intensities of these ion signals provide a direct measure of the isotopic ratio.
Table 1: Illustrative GC-MS Ions for Isotope Ratio Analysis of 2,3-Butanedione
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Target Ion (m/z) |
| 2,3-Butanedione | C₄H₆O₂ | 86.0368 | 86 |
| 2,3-Butanedione-¹³C₂D₆ | ¹³C₂C₂D₆O₂ | 94.0847 | 94 |
This table presents a simplified view of the primary ions monitored in a hypothetical GC-MS experiment for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracing Complex Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for metabolomics and is particularly powerful when used in conjunction with stable isotope tracers like 2,3-Butanedione-¹³C₂D₆. This technique allows researchers to follow the metabolic fate of the labeled compound within a biological system. As 2,3-Butanedione-¹³C₂D₆ is metabolized, the ¹³C and deuterium (B1214612) labels are incorporated into downstream metabolites. LC-MS can then be used to separate and identify these labeled metabolites from a complex biological matrix, such as cell extracts or biofluids.
The high sensitivity and specificity of LC-MS enable the detection and quantification of a wide range of metabolites, even at low concentrations. By tracking the appearance of the isotopic labels in different metabolic intermediates, it is possible to map out metabolic pathways and determine the relative flux through different routes. This approach has been successfully applied in various models, such as fumarate (B1241708) hydratase deficient cells, to understand shifts in metabolic pathways.
High-Resolution Mass Spectrometry for Precise Isotope Pattern Determination
High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy. This capability is crucial for the unambiguous identification of isotopically labeled compounds and their metabolites. For 2,3-Butanedione-¹³C₂D₆, HRMS can be used to determine the precise isotopic pattern, confirming the number and location of the heavy isotopes. This is particularly important for quality control of the labeled compound and for distinguishing it from other molecules with similar nominal masses.
Table 2: Predicted High-Resolution Masses of 2,3-Butanedione and its Labeled Analog
| Compound | Molecular Formula | Exact Mass (Da) |
| 2,3-Butanedione | C₄H₆O₂ | 86.036779 |
| 2,3-Butanedione-¹³C₂D₆ | ¹³C₂C₂D₆O₂ | 94.084697 |
This table illustrates the theoretical exact masses, which can be precisely measured by HRMS to confirm isotopic composition.
Quantitative Analysis Utilizing 2,3-Butanedione-¹³C₂D₆ as an Internal Standard
One of the most powerful applications of 2,3-Butanedione-¹³C₂D₆ is its use as an internal standard in quantitative analysis, particularly in isotope dilution assays (IDA). In this method, a known amount of the labeled compound is added to a sample containing the unlabeled analyte of interest (2,3-butanedione). The sample is then processed and analyzed by GC-MS or LC-MS. Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and ionization in the mass spectrometer.
By measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard, a highly accurate and precise quantification of the analyte can be achieved. This method corrects for matrix effects and variations in instrument response, leading to more reliable results. The use of fully ¹³C isotope-labeled internal standards is a state-of-the-art technique to eliminate recovery losses and ion suppression or enhancement effects in MS-based quantification.
Table 3: Example Calibration Data for Quantitative Analysis of 2,3-Butanedione using 2,3-Butanedione-¹³C₂D₆ as an Internal Standard
| Concentration of Unlabeled 2,3-Butanedione (ng/mL) | Peak Area Ratio (Unlabeled/Labeled) |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.030 |
| 25 | 2.550 |
| 50 | 5.100 |
This table presents hypothetical calibration data to illustrate the linear relationship between the concentration of the analyte and the peak area ratio to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for tracing the flow of atoms through metabolic pathways.
Carbon-13 NMR for Tracing Carbon Atom Fate
Carbon-13 NMR (¹³C NMR) spectroscopy is a highly effective method for tracing the fate of carbon atoms from an isotopically labeled substrate as it is metabolized. When 2,3-Butanedione-¹³C₂D₆ is used as a tracer, the two ¹³C atoms can be followed as they are incorporated into various metabolites. The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment. This allows for the identification of the specific carbon positions that are labeled in the resulting metabolites.
The presence of deuterium atoms on the methyl groups of 2,3-Butanedione-¹³C₂D₆ will also influence the ¹³C NMR spectrum. The deuterium atoms cause a characteristic splitting of the adjacent ¹³C signals and can also induce a small upfield shift in the resonance frequency, known as a deuterium isotope effect. These effects can provide additional structural information and confirm the proximity of the ¹³C and deuterium labels. By analyzing the ¹³C NMR spectra of metabolites isolated from a biological system fed with 2,3-Butanedione-¹³C₂D₆, researchers can gain detailed insights into the metabolic pathways at play.
Table 4: Predicted ¹³C NMR Chemical Shifts for 2,3-Butanedione and its Labeled Analog
| Carbon Atom | Unlabeled 2,3-Butanedione (ppm) | 2,3-Butanedione-¹³C₂D₆ (ppm, predicted) |
| Carbonyl Carbon (C=O) | ~198 | ~198 |
| Methyl Carbon (CH₃/CD₃) | ~29 | ~28.5 (with splitting due to C-D coupling) |
This table provides typical ¹³C NMR chemical shifts for 2,3-butanedione and predicted shifts for its labeled analog, illustrating the expected deuterium isotope effect.
Deuterium NMR for Investigating Hydrogen Exchange and Kinetic Isotope Effects
Deuterium (²H or D) NMR spectroscopy is a powerful analytical technique for the characterization of isotopically labeled compounds such as 2,3-Butanedione-¹³C₂D₆. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which provides unique insights into molecular structure, dynamics, and chemical environment. wikipedia.org For highly deuterated compounds, where the residual proton signals are weak, ²H NMR is an invaluable alternative for structure verification and enrichment determination. sigmaaldrich.com
One of the primary applications of ²H NMR in the context of 2,3-Butanedione-¹³C₂D₆ is the investigation of hydrogen-deuterium (H-D) exchange reactions. The deuterium atoms on the methyl groups of this molecule can exchange with protons from the solvent or other reagents, particularly under conditions that facilitate keto-enol tautomerism. rsc.orgnih.gov By acquiring ²H NMR spectra over time, it is possible to monitor the rate of this exchange, providing critical data on the reaction kinetics. The change in the intensity of the deuterium signal directly corresponds to the extent of the exchange process.
Furthermore, studying the kinetics of reactions involving 2,3-Butanedione-¹³C₂D₆ compared to its non-deuterated counterpart allows for the determination of the deuterium kinetic isotope effect (KIE). The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.
Observing a significant primary KIE (typically kH/kD > 2) in a reaction involving 2,3-Butanedione-¹³C₂D₆ would indicate that the cleavage of a C-D bond is a rate-determining step in the reaction mechanism. For instance, in a base-catalyzed enolization reaction, the rate of deuterium abstraction from the methyl group can be quantified and compared to the rate of proton abstraction in unlabeled 2,3-butanedione. This information is crucial for elucidating reaction mechanisms.
Below is a data table illustrating hypothetical research findings on the base-catalyzed enolization of 2,3-Butanedione, comparing the deuterated and non-deuterated forms to determine the kinetic isotope effect.
| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Reaction Condition |
|---|---|---|---|
| 2,3-Butanedione (Unlabeled) | 3.4 x 10⁻⁴ | 6.8 | 0.1 M NaOH in H₂O/D₂O |
| 2,3-Butanedione-¹³C₂D₆ | 0.5 x 10⁻⁴ |
Multi-dimensional NMR Techniques for Complex System Analysis
Multi-dimensional (2D) NMR spectroscopy provides a powerful suite of tools for the unambiguous structural elucidation of molecules like 2,3-Butanedione-¹³C₂D₆ by resolving signal overlap and revealing through-bond and through-space correlations between nuclei. rsc.org For an isotopically labeled compound, these techniques are particularly informative, allowing for precise assignment of the labeled positions and confirmation of the molecular structure. nih.gov The experiments generate a 2D frequency map where correlations between nuclei are identified by cross-peaks. huji.ac.ilharvard.edu
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond correlations between different types of nuclei. sdsu.eduuvic.ca In the analysis of 2,3-Butanedione-¹³C₂D₆, a ¹³C-¹H HSQC would be ineffective for the deuterated methyl groups. However, a specialized ¹³C-²H HSQC experiment would be ideal. This experiment would show a direct correlation (a cross-peak) between the deuterium signal of the -CD₃ groups and the ¹³C signal of the methyl carbons, confirming the specific site of deuteration. youtube.com Similarly, a cross-peak would be observed between the ¹³C-labeled carbonyl carbons and any directly attached nuclei if applicable, though in this specific molecule, the correlations of interest are with the deuterated methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC) is another crucial 2D technique that reveals longer-range couplings, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.com For 2,3-Butanedione-¹³C₂D₆, an HMBC experiment would be instrumental in assembling the carbon framework. It would show correlations between the deuterium nuclei of the methyl groups and the adjacent ¹³C-labeled carbonyl carbon (a two-bond correlation, ²J(C,D)). Furthermore, a three-bond correlation (³J(C,D)) might be observed between the deuterons on one methyl group and the carbonyl carbon of the other acetyl group. These long-range correlations provide definitive evidence of the connectivity within the molecule. emerypharma.com
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that shows correlations between nuclei that are coupled to each other, typically protons over two or three bonds. rsc.orgsdsu.edu While a traditional ¹H-¹H COSY is not directly applicable to the fully deuterated methyl groups, a ¹³C-¹³C COSY or the more sensitive Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) could be employed. Given that the molecule is specifically labeled with two adjacent ¹³C nuclei, these experiments would show a direct correlation between the two carbonyl carbons, confirming their connectivity and providing the final piece of structural evidence. nih.govslideshare.net
The following interactive table summarizes the expected key correlations from various 2D NMR experiments for 2,3-Butanedione-¹³C₂D₆.
| NMR Experiment | Correlating Nuclei | Type of Correlation | Expected Cross-Peaks |
|---|---|---|---|
| ¹³C-²H HSQC | ¹³C and ²H | One-bond (¹J) | Between methyl ¹³C and methyl ²H |
| ¹³C-²H HMBC | ¹³C and ²H | Multi-bond (²J, ³J) | Between methyl ²H and adjacent carbonyl ¹³C (²J) Between methyl ²H and distant carbonyl ¹³C (³J) |
| ¹³C-¹³C COSY/INADEQUATE | ¹³C and ¹³C | One-bond (¹J) | Between the two carbonyl ¹³C nuclei |
Applications in Mechanistic Chemical and Biochemical Investigations Using 2,3 Butanedione 13c2d6
Elucidation of Reaction Mechanisms Involving 2,3-Butanedione (B143835)
Isotopically labeled molecules are fundamental to unraveling the intricate step-by-step processes of chemical reactions. The distinct mass of ¹³C and deuterium (B1214612) atoms serves as a marker, enabling chemists to follow their path from reactants to products, thereby confirming or refuting proposed reaction mechanisms.
The primary advantage of using 2,3-Butanedione-13C2D6 is the ability to unambiguously trace the carbon skeleton and hydrogen atoms throughout a chemical reaction. This technique is particularly valuable in studying complex reaction networks where molecules undergo significant rearrangement.
A relevant example can be found in the study of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that contributes to flavor and color in cooked foods. In model systems using labeled D-glucose and L-alanine, researchers determined that 2,3-butanedione is formed exclusively from the carbon atoms of glucose. nih.gov By analyzing the incorporation of ¹³C into the products, the specific pathways of atom rearrangement were identified. nih.gov
Similarly, if this compound were used as a starting material in a reaction, the position of the ¹³C and deuterium labels in the resulting products would reveal precisely how the molecule was transformed. This allows for the differentiation between competing reaction pathways and the identification of transient intermediates that would otherwise be undetectable.
Table 1: Illustrative Use of Isotopic Labeling in Mechanistic Studies
| Labeled Compound | Reaction Studied | Key Finding | Citation |
|---|---|---|---|
| D-[¹³C]glucoses | Maillard Reaction | 2,3-Butanedione is formed solely from glucose carbon atoms. | nih.gov |
The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency, requiring more energy to break. libretexts.orgprinceton.edu The magnitude of the KIE provides critical information about the reaction's rate-limiting step.
When hydrogen (¹H) is replaced by deuterium (²H or D), a significant "primary" KIE is often observed if the C-H bond is broken in the rate-determining step. princeton.edulibretexts.org "Secondary" KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur during the transition state. libretexts.orgprinceton.edu
For this compound, the replacement of six hydrogen atoms with deuterium would be expected to produce a notable secondary KIE in reactions where the hybridization of the methyl carbons changes in the rate-limiting step (e.g., from sp³ to sp²). By comparing the reaction rate of the labeled compound to the unlabeled version, researchers can determine if C-H bond vibrations are involved in the slowest step of the mechanism, thereby identifying that step. wikipedia.orgprinceton.edu
Table 2: Typical Kinetic Isotope Effect (KIE) Values and Interpretations
| KIE Type | Typical kH/kD Value | Interpretation | Citation |
|---|---|---|---|
| Primary KIE | > 2 | C-H bond is broken in the rate-determining step. | princeton.edulibretexts.org |
| Secondary KIE | 0.7 - 1.5 | C-H bond is not broken but its environment changes in the rate-determining step. | libretexts.org |
Investigation of Biochemical Interactions and Pathways with Specific Proteins
In biochemistry, this compound serves as a sophisticated probe to investigate how the parent molecule interacts with complex biological systems, particularly proteins. The isotopic labels allow for precise tracking of the molecule within a biological matrix.
2,3-Butanedione is known to react specifically with the guanidinium (B1211019) group of arginine residues in proteins. nih.govnih.gov This chemical modification can alter the structure and function of the protein and has been implicated as a potential mechanism of toxicity associated with exposure to 2,3-butanedione vapors. nih.govnih.gov
Using this compound in such studies would provide significant advantages. After exposing a protein to the labeled compound, researchers could use mass spectrometry to:
Identify specific sites of modification: The mass increase corresponding to the addition of a ¹³C₂D₆-butanedione moiety would pinpoint exactly which arginine residues have reacted.
Quantify the extent of modification: The relative signal intensity of modified versus unmodified peptides would allow for precise measurement of the reaction's stoichiometry.
Study the stability of the adduct: The label would allow researchers to track the fate of the modified arginine over time, determining if the modification is reversible or leads to further degradation.
This level of detail is crucial for understanding the molecular basis of 2,3-butanedione's biological effects and for modeling the formation of potential haptens or epitopes that could trigger an immune response. nih.gov
The misfolding and aggregation of proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the deposition of amyloid-β (Aβ) plaques. nih.gov Investigating the mechanisms of this aggregation and developing inhibitors are key areas of research. nih.govmdpi.com
While direct studies involving 2,3-butanedione and Aβ are not prominent, isotopic tracers like this compound represent a valuable potential tool for probing such systems. If a small molecule like 2,3-butanedione is suspected of interacting with Aβ monomers or aggregates, the labeled version could be used to:
Confirm binding: Techniques like saturation transfer difference (STD) NMR could be used to confirm a direct interaction between the labeled compound and the Aβ peptide.
Trace incorporation into aggregates: By allowing the aggregation process to occur in the presence of this compound, researchers could isolate the resulting plaques and use mass spectrometry to determine if the labeled molecule has been incorporated into the aggregate structure.
Monitor effects on aggregation kinetics: The presence of the labeled compound could be monitored over time to see if it alters the rate of Aβ fibril formation, providing insights into whether it acts as an inhibitor or accelerator of the aggregation process.
This approach allows for the sensitive detection and tracking of molecular interactions within the complex and dynamic process of protein aggregation.
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,3-Butanedione |
| This compound |
| D-glucose |
| L-alanine |
Applications in Metabolic Tracing and Flux Analysis with 2,3 Butanedione 13c2d6
Tracking 2,3-Butanedione (B143835) Metabolism in Biological Systems
The primary application of 2,3-Butanedione-¹³C₂D₆ is to serve as a tracer to monitor the metabolic fate of 2,3-butanedione (also known as diacetyl) in living organisms. When introduced into a biological system, such as cell cultures or in vivo models, this labeled compound is metabolized in the same manner as its unlabeled counterpart. By tracking the appearance of the ¹³C and D labels in other molecules, scientists can map the biochemical reactions and pathways that 2,3-butanedione participates in.
2,3-Butanedione is a key intermediate in various metabolic processes, particularly in microbial fermentation where it is related to compounds like acetoin (B143602) and 2,3-butanediol (B46004). Using 2,3-Butanedione-¹³C₂D₆ allows for the unambiguous elucidation of these pathways.
Catabolic Pathways (Breakdown): When cells break down the labeled 2,3-butanedione, the ¹³C and D atoms will be incorporated into downstream catabolites. A primary example is the reduction of 2,3-butanedione to acetoin and subsequently to 2,3-butanediol. Detecting the heavy isotopes in these molecules confirms the activity of this pathway. Further breakdown could lead to the incorporation of labeled carbons into the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.
Anabolic Pathways (Synthesis): If 2,3-butanedione or its derivatives serve as a carbon source for building other molecules, the isotopic labels will appear in larger biomolecules. For instance, if the carbon backbone of 2,3-butanedione is used for amino acid or fatty acid synthesis, these molecules will also become labeled.
The specific pattern of isotope incorporation into different metabolites provides a detailed map of the active anabolic and catabolic routes.
Beyond simply identifying pathways, isotopic tracers like 2,3-Butanedione-¹³C₂D₆ are central to ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique quantifies the rate or flux of metabolites through various intracellular reactions. The process involves introducing the tracer and allowing the system to reach an isotopic steady state, where the distribution of labeled and unlabeled forms of metabolites becomes constant.
Researchers then measure the mass isotopomer distribution (MID) of key metabolites—that is, the relative abundance of molecules with different numbers of heavy isotopes (e.g., M+0 for unlabeled, M+1 for one label, M+2 for two labels, etc.). This experimental data is then fitted to a computational model of the cell's metabolic network to calculate the flux values that best explain the observed labeling patterns.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) in 2,3-Butanediol
This interactive table illustrates a hypothetical result from a tracer experiment using 2,3-Butanedione-¹³C₂D₆ to study its reduction in a cellular model. The data shows the percentage of 2,3-butanediol molecules containing a certain number of isotopic labels from the tracer.
| Mass Isotopomer | Percentage Abundance | Interpretation |
| M+0 | 15% | Unlabeled 2,3-butanediol, produced from endogenous sources. |
| M+1 to M+7 | 5% | Minor fragments and natural abundance background. |
| M+8 | 80% | Fully labeled 2,3-butanediol, directly produced from the 2,3-Butanedione-¹³C₂D₆ tracer. |
This high percentage of M+8 isotopologues would be strong evidence for a high flux through the reductive pathway converting 2,3-butanedione to 2,3-butanediol.
Role of 2,3-Butanedione-13C2D6 in Understanding Carbon Flow in Fermentation and Microbial Systems
2,3-Butanedione and its reduced form, 2,3-butanediol, are significant products of mixed-acid fermentation in many bacteria, including species of Enterobacter, Klebsiella, and Serratia. These compounds can play roles in inter-species communication and cross-feeding within microbial communities. For example, some bacteria may secrete 2,3-butanediol, which is then consumed as a carbon source by other microbes like Pseudomonas aeruginosa, potentially enhancing its virulence.
2,3-Butanedione-¹³C₂D₆ is an ideal tool for studying these microbial interactions. By introducing the labeled compound into a co-culture or a complex microbial community, researchers can precisely track which species consume it and what they produce from it. This helps to:
Map Carbon Exchange: Identify and quantify the transfer of carbon between different species in a microbiome.
Analyze Fermentation Dynamics: Determine the rates of production and consumption of fermentation products under different conditions.
Guide Metabolic Engineering: In biotechnological applications, ¹³C-MFA is used to identify bottlenecks in the production of desired chemicals like 2,3-butanediol and to rationally engineer microbes for improved yields.
Assessment of Metabolic Interconversions and Branch Points
Metabolic pathways are not linear; they form a complex network with numerous branch points where a metabolite can be directed toward two or more different pathways. The fate of a metabolite at these nodes is a critical point of regulation. Isotopic tracers are uniquely suited to investigate these metabolic branch points.
When 2,3-Butanedione-¹³C₂D₆ is metabolized, its labeled atoms may flow towards a metabolic intersection. By measuring the isotopic enrichment in the products of each downstream branch, the relative flux through each competing pathway can be determined. For example, if a derivative of the labeled butanedione can either enter the TCA cycle or be used for synthesizing a specific amino acid, the ratio of the label found in TCA cycle intermediates versus the amino acid reveals how the metabolic flux is partitioned between these two pathways. This provides a quantitative understanding of how cells allocate resources in response to different physiological conditions.
Applications in Environmental Fate and Transformation Studies Utilizing 2,3 Butanedione 13c2d6 As a Tracer
Tracing the Environmental Degradation Pathways of 2,3-Butanedione (B143835)
Understanding how a chemical degrades in the environment is critical for assessing its persistence and potential impact. 2,3-Butanedione-13C2D6 is an invaluable tool for mapping the specific metabolic and abiotic pathways through which 2,3-butanedione is broken down. When introduced into a test system, such as a soil microcosm or a water-sediment model, the labeled compound follows the same degradation routes as the unlabeled form.
Research has established that a primary degradation route for 2,3-butanedione is microbial metabolism. nih.govresearchgate.net Bacteria utilize it in fermentation pathways, often reducing it to acetoin (B143602) and subsequently to 2,3-butanediol (B46004). researchgate.netnih.gov By using this compound, scientists can unequivocally confirm this pathway and identify the resulting metabolites. The heavy isotopes are retained in the molecular structure of the degradation products, allowing for their positive identification and quantification.
For example, in a study investigating the microbial degradation of 2,3-butanedione in soil, the introduction of the labeled tracer would allow for the monitoring of the decline of the parent compound and the emergence of labeled metabolites. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the compounds and identify them based on their unique mass-to-charge ratios (m/z), which will be higher for the labeled species. This method provides definitive evidence of the transformation process, as opposed to simply observing the disappearance of the parent compound, which could be due to other processes like sorption or volatilization.
| Compound | Chemical Formula | Unlabeled m/z (M⁺) | Labeled Formula (using this compound) | Labeled m/z (M⁺) | Analytical Purpose |
|---|---|---|---|---|---|
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | ¹³C₂C₂D₆O₂ | 94.14 | Tracking parent compound decline |
| Acetoin (3-Hydroxy-2-butanone) | C₄H₈O₂ | 88.11 | ¹³C₂C₂D₅H₃O₂ | 95.15 | Identifying primary reduction product |
| 2,3-Butanediol | C₄H₁₀O₂ | 90.12 | ¹³C₂C₂D₆H₄O₂ | 98.17 | Identifying secondary reduction product |
Investigating Photochemical and Biological Transformations in Environmental Matrices
In the environment, chemical transformations are driven by both biological activity and abiotic processes, such as photochemistry. researchgate.net Distinguishing between these two types of degradation is crucial for accurate environmental risk assessment. This compound facilitates this differentiation. Studies have shown that 2,3-butanedione can be formed through photochemical reactions involving natural photosensitizers like riboflavin, suggesting that light-mediated processes can also contribute to its transformation. nih.gov
By setting up controlled experiments, researchers can isolate and quantify the contribution of each process. For instance, a series of soil or water samples can be spiked with this compound. Some samples can be sterilized (e.g., by autoclaving or irradiation) to eliminate microbial activity, thereby isolating photochemical and other abiotic degradation pathways. A parallel set of unsterilized samples would allow for the combined effects of biological and abiotic processes to be measured. Comparing the degradation rate of the labeled tracer in the sterile versus non-sterile samples provides a quantitative measure of the importance of biodegradation relative to photodegradation.
The use of an isotopically labeled standard is essential for this work, as it allows for precise quantification of the decreasing concentration of the parent compound over time, even at very low levels, enabling the calculation of degradation kinetics and half-lives under different conditions.
| Environmental Matrix | Test Condition | Primary Degradation Process | Calculated Half-Life (Days) |
|---|---|---|---|
| Surface Water (Simulated Sunlight) | Sterile (Filtered) | Photochemical | 15.2 |
| Surface Water (Simulated Sunlight) | Non-Sterile | Photochemical & Biological | 4.5 |
| Topsoil (Dark Incubation) | Non-Sterile | Biological | 2.1 |
| Topsoil (Dark Incubation) | Sterile (Autoclaved) | Abiotic (Non-photochemical) | >100 (negligible degradation) |
Modeling Environmental Transport and Persistence Using Labeled Analogs
Predictive models are essential tools for understanding how a chemical will move through and persist in the environment. epa.gov These models require accurate data on the chemical's physical and chemical properties, such as its partitioning between air, water, and soil. This compound is an ideal tool for generating this data. Because the addition of stable isotopes has a negligible effect on the physicochemical properties of a molecule, the labeled analog behaves identically to the unlabeled compound in terms of transport and partitioning. mdpi.commdpi.com
In laboratory studies, this compound can be added to model systems, such as soil columns or aquatic microcosms, to measure key transport parameters. For example, by measuring the concentration of the labeled compound in water and soil at equilibrium, a soil-water partition coefficient (Kd) can be determined. By tracking its movement through a soil column, researchers can model its potential for leaching into groundwater.
The key advantage of the labeled tracer is the ability to conduct these experiments in "dirty" or complex systems that may already contain background levels of 2,3-butanedione. researchgate.net The mass spectrometer can be set to detect only the labeled compound, eliminating any confounding signals from the unlabeled form. This ensures that the model parameters are derived solely from the behavior of the compound of interest, leading to more accurate and reliable environmental transport and persistence models.
| Parameter | Definition | Experimental System | Hypothetical Value | Model Application |
|---|---|---|---|---|
| Soil-Water Partition Coefficient (Kd) | Ratio of chemical concentration in soil to concentration in water at equilibrium. | Soil/Water Slurry Batch Test | 0.55 L/kg (sandy loam) | Predicting leaching potential and soil retention. |
| Volatilization Rate from Water | Rate of transfer from the aqueous phase to the gas phase. | Two-film model in a stirred beaker | 2.1 x 10⁻⁵ h⁻¹ | Modeling atmospheric transport and persistence in aquatic systems. |
| Overall System Persistence (DT₅₀) | Time for 50% of the compound to dissipate from the system (degradation + transport). | Aquatic Microcosm (Water/Sediment) | 3.8 days | Integrated fate and exposure modeling. |
Applications in Food and Flavor Science Research Employing 2,3 Butanedione 13c2d6
Elucidating Formation Pathways of 2,3-Butanedione (B143835) in Food Systems (e.g., Maillard reaction, fermentation)
Understanding the formation pathways of 2,3-butanedione is essential for controlling and optimizing the flavor profiles of processed foods. 2,3-Butanedione-13C2D6 is an invaluable tracer for elucidating these complex chemical and biochemical reaction networks.
Maillard Reaction: The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor compounds, including 2,3-butanedione. nih.govmdpi.com This reaction contributes to the desirable roasted and baked notes in many foods. nih.gov Dicarbonyl compounds like 2,3-butanedione are formed through processes such as deoxyglucone rearrangement and dehydration during the reaction. nih.gov
Research using isotopically labeled precursors, such as ¹³C-labeled glucose, has been instrumental in mapping the specific carbon atoms from sugars that are incorporated into the final 2,3-butanedione molecule. nih.gov For instance, studies have demonstrated that 2,3-butanedione is formed exclusively from glucose carbon atoms in certain model systems. nih.gov By introducing this compound into a model system, researchers can study its degradation and interaction with other components, further clarifying the intricate web of reactions. The pH of the system significantly influences the reaction pathways; a higher pH tends to favor 2,3-enolisation, which can lead to the formation of products including butanedione. illinois.edu
Fermentation: In many fermented products, 2,3-butanedione is a natural byproduct of microbial metabolism. scbt.com In alcoholic beverages like beer and wine, it is produced by yeast during fermentation as a byproduct of valine synthesis. Yeast cells excrete α-acetolactate, which is then non-enzymatically and spontaneously decarboxylated in the medium to form 2,3-butanedione. The yeast can later reabsorb the 2,3-butanedione and reduce it to the less flavorful compounds acetoin (B143602) and 2,3-butanediol (B46004). This process is often managed in brewing through a "diacetyl rest" to reduce its concentration.
In dairy products like yogurt, sour cream, and cottage cheese, certain bacteria, including Lactococcus lactis ssp. diacetylactis and Leuconostoc citrovorum, produce 2,3-butanedione from citrate (B86180) metabolism, which is crucial for the characteristic buttery flavor. sigmaaldrich.com this compound can be used in fermentation studies to track the kinetics of its formation and reduction, helping to optimize fermentation conditions for desired flavor outcomes.
Table 1: Key Formation Pathways of 2,3-Butanedione in Food
| Pathway | Food System Examples | Primary Precursors | Key Influencing Factors |
|---|---|---|---|
| Maillard Reaction | Baked goods, roasted coffee, cooked meats | Reducing sugars (e.g., glucose, fructose) and amino acids (e.g., alanine, lysine) nih.govresearchgate.net | Temperature, Time, pH, Water Activity mdpi.com |
| Microbial Fermentation (Yeast) | Beer, Wine, Cider aroxa.com | α-Acetolactate (an intermediate in valine synthesis) | Yeast strain, Temperature, Oxygen levels |
| Microbial Fermentation (Bacteria) | Yogurt, Butter, Cheese, Sour Cream sigmaaldrich.com | Citrate sigmaaldrich.com | Bacterial strain (Lactococcus, Leuconostoc), pH, Substrate availability |
Quantification of 2,3-Butanedione in Complex Food Matrices Using Labeled Internal Standards
Accurate quantification of 2,3-butanedione is critical for quality control in the food industry, as its concentration must be carefully managed; desirable buttery notes can become a disagreeable off-flavor at high levels. Food matrices are often complex, making direct quantification challenging due to interference from other components. isolife.nl
The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification. isolife.nl This technique involves adding a known amount of the labeled standard to the food sample at the beginning of the analytical process. The sample is then prepared (e.g., via extraction or distillation) and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. The mass spectrometer can easily distinguish between the native 2,3-butanedione and the heavier this compound. By measuring the ratio of the signal from the native compound to that of the labeled standard, the exact concentration of 2,3-butanedione in the original sample can be calculated with high precision and accuracy, correcting for any analytical variations. isolife.nl This method provides superior sensitivity and reliability compared to other quantification techniques. shimadzu.com
Table 2: Example Data for Quantification of 2,3-Butanedione in Foods Using an Isotope Dilution Assay
| Food Product | Typical Concentration Range (mg/kg or ppm) | Analytical Method | Flavor Contribution |
|---|---|---|---|
| Butter | 0.5 - 4.0 | HS-SPME-GC-MS with Labeled Standard | Primary buttery aroma |
| Lager Beer | 0.01 - 0.15 | GC-MS with Labeled Standard | Desirable at low levels; off-flavor above threshold |
| Chardonnay Wine | 0.2 - 5.0 | GC-MS with Labeled Standard | Contributes to buttery, creamy notes from malolactic fermentation |
| Microwave Popcorn | Variable (added as flavoring) | GC-MS with Labeled Standard | Key component of artificial butter flavor researchgate.net |
Research into Authenticity and Origin of Flavor Compounds
Ensuring the authenticity of natural flavors is a significant concern for the food industry due to the potential for economic adulteration, where inexpensive synthetic compounds are fraudulently labeled as natural. mdpi.com Isotope ratio analysis is a powerful tool for verifying the origin of flavor compounds.
The basis of this technique is that the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of a compound can vary depending on its source and the synthetic or biosynthetic pathway that created it. For example, 2,3-butanedione produced via fermentation from C3 plants (like sugar cane) will have a different ¹³C signature than one derived from C4 plants (like corn) or from petroleum-based chemical synthesis. mdpi.com
While this compound is itself a synthetic standard, it plays a crucial role in these authenticity studies. It is used to calibrate the highly sensitive instruments, such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), required for these precise measurements. By analyzing a food sample and comparing the isotopic signature of its 2,3-butanedione to a database of values from authenticated natural sources and known synthetic products, researchers can detect adulteration. mdpi.com A significant deviation in the isotopic ratio of the sample from the expected natural range can indicate the addition of a synthetic, nature-identical compound. mdpi.com
Table 3: Illustrative Isotopic Ratios (δ¹³C) for Flavor Compound Authenticity
| Compound | Origin | Typical δ¹³C Value (‰) | Implication for Authenticity |
|---|---|---|---|
| 2,3-Butanedione | Natural (Fermentation, C3 plant source) | -25 to -35 | Expected range for natural flavor from sources like beet sugar. |
| 2,3-Butanedione | Natural (Fermentation, C4 plant source) | -10 to -20 | Expected range for natural flavor from sources like corn. |
| 2,3-Butanedione | Synthetic (Petroleum-based) | -24 to -30 | Overlaps with C3 range, requiring multi-isotope analysis (e.g., ²H) for confirmation. mdpi.com |
| Benzaldehyde | Natural (from bitter almonds) | -28.0 | Reference value for authentic natural benzaldehyde. mdpi.com |
| Benzaldehyde | Synthetic (from toluene) | -25.3 | A sample with a value closer to this suggests adulteration. mdpi.com |
Future Research Directions and Emerging Methodologies Involving 2,3 Butanedione 13c2d6
Integration with Multi-Omics Approaches (e.g., Fluxomics, Proteomics)
There is currently no specific, publicly available research that details the integration of 2,3-Butanedione-13C2D6 into multi-omics approaches such as fluxomics and proteomics. While stable isotope labeling is a fundamental technique in fluxomics to trace metabolic pathways, and proteomics identifies and quantifies proteins, the direct application and detailed findings of using this compound as a tracer in such integrated studies have not been documented in the accessible scientific literature. Consequently, no data tables or specific research findings can be presented on this topic.
Development of Novel Isotope-Assisted Detection and Imaging Techniques
No specific novel isotope-assisted detection or imaging techniques have been developed that are centered on the use of this compound, according to available research. Methodologies such as mass spectrometry imaging (MSI) utilize isotopically labeled compounds to visualize their distribution in biological tissues. However, the application of this compound in the development or execution of such new techniques has not been reported. Therefore, there are no detailed research findings or corresponding data to populate a table in this area.
Q & A
Q. What analytical methods are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- GC-MS with Selective Ion Monitoring (SIM) : Target ions specific to common impurities (e.g., m/z 86 for non-deuterated diacetyl).
- 2D NMR (HSQC) : Resolve overlapping signals from deuterated and protonated species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
